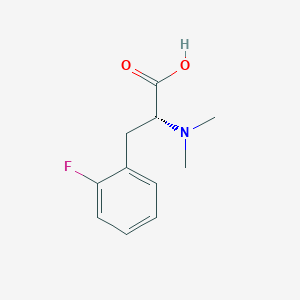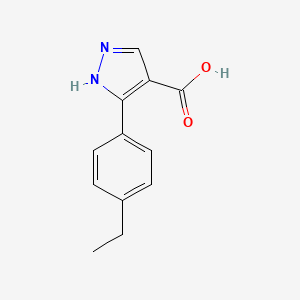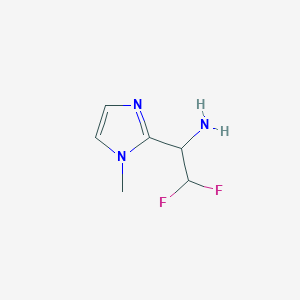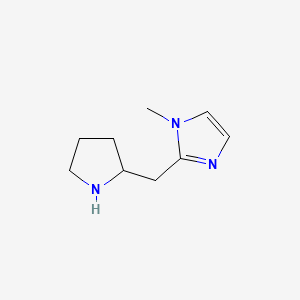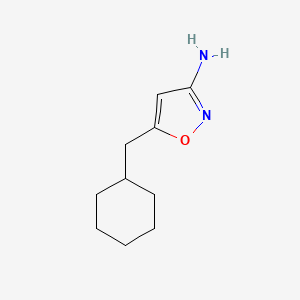![molecular formula C13H22BrNO2 B13601924 Tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13601924.png)
Tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl6-(bromomethyl)-2-azabicyclo[222]octane-2-carboxylate is a bicyclic compound that features a tert-butyl ester group, a bromomethyl group, and an azabicyclo[222]octane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:
Formation of the Azabicyclo[2.2.2]octane Core: This can be achieved through a Diels-Alder reaction involving a suitable diene and dienophile.
Introduction of the Bromomethyl Group: This step involves the bromination of a methyl group attached to the azabicyclo[2.2.2]octane core, often using reagents such as N-bromosuccinimide (NBS) under radical conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and automated systems for the esterification process to minimize human error and increase efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl group and the nitrogen atom in the azabicyclo[2.2.2]octane core.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.
Major Products Formed
Nucleophilic Substitution: Products will vary depending on the nucleophile used, such as azides, nitriles, or other substituted derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Ester Hydrolysis: The major product is the corresponding carboxylic acid.
Applications De Recherche Scientifique
Tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic structures.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor ligands.
Industry: It can be used in the production of polymers and other advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism of action of tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate involves its interaction with various molecular targets and pathways:
Nucleophilic Substitution: The bromomethyl group can act as an electrophile, reacting with nucleophiles to form new bonds.
Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and forming new functional groups.
Ester Hydrolysis: The ester group can be hydrolyzed to form a carboxylic acid, which can further participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2,5-Diazabicyclo[2.2.2]octane-2-carboxylate
- Bicyclo[3.2.1]octane derivatives
- Fused Bicyclo[2.2.2]octenes
Uniqueness
Tert-butyl6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to the presence of the bromomethyl group, which provides additional reactivity compared to other similar compounds. This allows for a wider range of chemical transformations and applications in various fields.
Propriétés
Formule moléculaire |
C13H22BrNO2 |
|---|---|
Poids moléculaire |
304.22 g/mol |
Nom IUPAC |
tert-butyl 6-(bromomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C13H22BrNO2/c1-13(2,3)17-12(16)15-8-9-4-5-11(15)10(6-9)7-14/h9-11H,4-8H2,1-3H3 |
Clé InChI |
MIBSLHDSNRJZPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2CCC1C(C2)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4,5'-Bithiazol]-2-amine](/img/structure/B13601855.png)
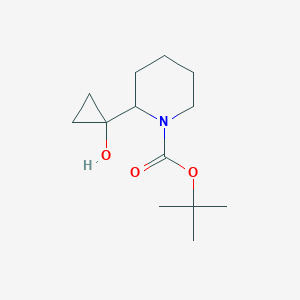
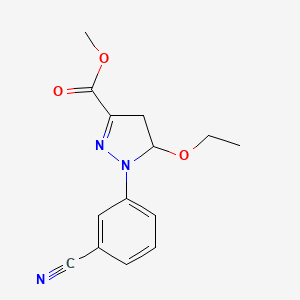
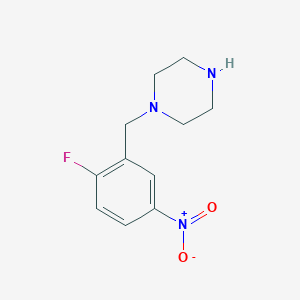
![1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601880.png)

